

Biological Activity Profile: Methyl vs. Propyl Pyrazole Esters

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Compound of Interest

Compound Name: *propyl 3-amino-1H-pyrazole-5-carboxylate*

Cat. No.: *B13527946*

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Executive Summary

In the optimization of pyrazole-based pharmacophores, the ester substituent serves as a critical "tuning knob" for bioavailability and target engagement. While often treated as simple prodrug moieties, the choice between methyl and propyl esters fundamentally alters the compound's physicochemical landscape.

Methyl pyrazole esters typically exhibit higher aqueous solubility and rapid enzymatic hydrolysis, making them ideal for acute systemic delivery where fast conversion to the active acid is desired. In contrast, propyl pyrazole esters introduce significant lipophilicity (

LogP

+1.0) and steric bulk. This modification enhances membrane permeability and metabolic stability against carboxylesterases, often shifting the biological profile from a "rapid-release prodrug" to a "sustained-occupancy ligand" or enabling binding in deeper hydrophobic pockets (e.g., M. tuberculosis CYP121A1).

Physicochemical & Pharmacokinetic Comparison[1] [2]

The transition from a C1 (methyl) to a C3 (propyl) chain impacts three core parameters: Lipophilicity, Steric Hindrance, and Solubility.

Table 1: Comparative Physicochemical Profile[3][4]

Parameter	Methyl Pyrazole Ester	Propyl Pyrazole Ester	Impact on Biological Activity
LogP (Lipophilicity)	Lower (More Polar)	Higher (+0.8 to +1.2 units)	Propyl enhances passive diffusion across cell membranes and blood-brain barrier.
Aqueous Solubility	Moderate to High	Low	Methyl is preferred for intravenous formulations; Propyl often requires lipid-based delivery.
Steric Hindrance	Minimal	Moderate	Propyl hinders nucleophilic attack by esterases, extending half-life ().
Metabolic Stability	Low (Rapid Hydrolysis)	Moderate (Slow Hydrolysis)	Methyl esters are "soft drugs"; Propyl esters persist longer intact.
Receptor Fit	Fits small/tight pockets	Fills hydrophobic voids	Propyl is superior for targets with large hydrophobic binding clefts.

Biological Performance by Therapeutic Area[2][5][6] [7]

Antimicrobial Activity (Target: *M. tuberculosis*)

In the development of antimycobacterial agents targeting CYP121A1, the ester chain length dictates binding affinity (

).

- Methyl Esters: Often show weaker binding if the target pocket is large. The methyl group fails to displace water molecules effectively within the hydrophobic active site.
- Propyl/Isopropyl Esters: Studies on pyrazole derivatives indicate that C3-substituents can achieve Type II binding affinity () superior to methyl analogs. The propyl chain anchors the molecule within the hydrophobic groove of the enzyme, improving residence time.

Anticancer Activity (Tubulin & Kinase Inhibition)

For pyrazole derivatives targeting tubulin polymerization or kinases (e.g., EGFR, VEGFR):

- Methyl Advantage: When the pyrazole ester acts as a prodrug, the methyl variant is often more cytotoxic in vitro because it is rapidly hydrolyzed to the active carboxylic acid form inside the cell.
- Propyl Advantage: In cases where the ester intact is the active species, the propyl chain enhances cellular uptake. However, if the binding pocket is sterically constrained (e.g., certain ATP-binding sites), the propyl group can cause steric clashes, reducing potency () compared to the methyl analog.

Insecticidal Activity (GABA-gated Chloride Channels)

In N-alkylpyrazole-5-carboxamides (related to Tebufenpyrad):

- The "Goldilocks" Effect: Activity often peaks at Ethyl or Propyl. Methyl is sometimes too polar to penetrate the insect cuticle effectively.

- Data Trend: Propyl derivatives frequently show higher mortality rates against mites (*Tetranychus urticae*) and aphids compared to methyl derivatives due to superior cuticular penetration and lipophilic interaction with the channel allosteric site.

Mechanistic Insights: The "Ester Switch"

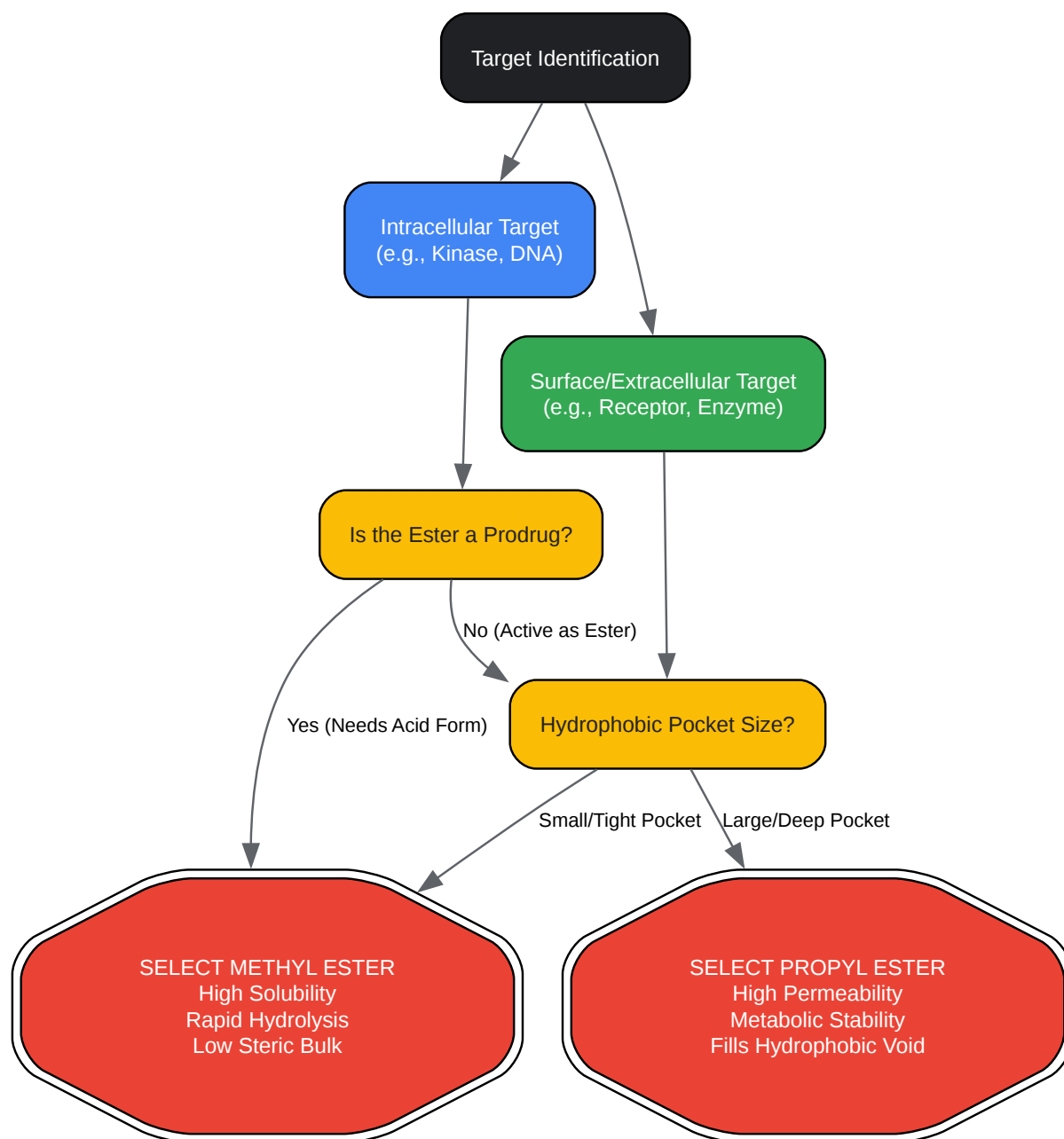
Metabolic Stability & Hydrolysis

The hydrolysis rate of pyrazole esters is governed by the accessibility of the carbonyl carbon to the serine residue of carboxylesterases (CES).

- Methyl Esters: The carbonyl is exposed. Hydrolysis is diffusion-controlled and rapid (k_{cat} is high).
- Propyl Esters: The flexible propyl chain can fold back or simply create a steric shield (Newman projection analysis), significantly reducing the rate of nucleophilic attack. This is crucial for designing compounds that need to survive first-pass metabolism.

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting between methyl and propyl esters based on the desired biological outcome.



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Caption: Decision tree for optimizing pyrazole ester chain length based on target location and mechanism of action.

Experimental Protocols

Protocol: Comparative Ester Hydrolysis Assay

To empirically determine the metabolic stability difference between a methyl and propyl pyrazole ester.

Objective: Measure half-life (

) in Liver Microsomes.

Materials:

- Test Compounds: Methyl-pyrazole-X and Propyl-pyrazole-X (10 mM DMSO stock).
- Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Cofactor: NADPH (if oxidative metabolism is also of interest, otherwise omit for pure esterase activity).
- Stop Solution: Ice-cold Acetonitrile containing Internal Standard (IS).

Workflow:

- Pre-incubation: Dilute HLM to 0.5 mg/mL in buffer. Pre-incubate at 37°C for 5 mins.
- Initiation: Add test compound (final conc. 1 μ M).
- Sampling: At
min, remove 50 μ L aliquots.
- Quenching: Immediately transfer aliquot to 150 μ L Stop Solution. Vortex and centrifuge (4000g, 10 min).
- Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.
- Calculation: Plot

vs. time. Slope

gives

.

Expected Result: Methyl ester

Propyl ester

.

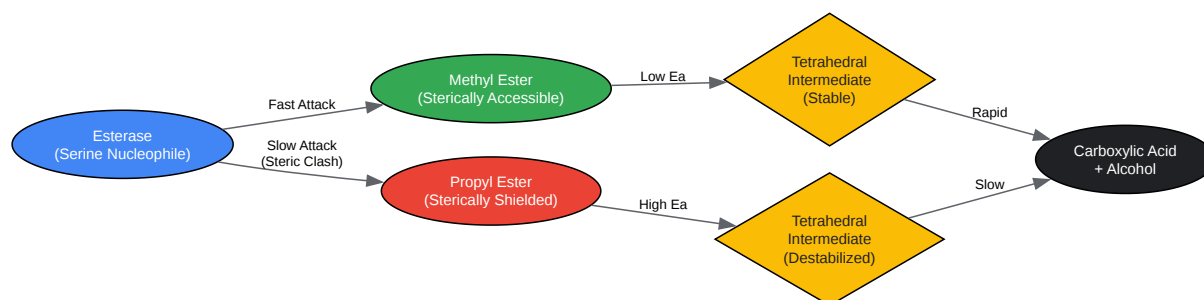
Protocol: Synthesis of Propyl Pyrazole Ester (Steglich Esterification)

Used when the acid chloride method is too harsh for sensitive substrates.

- Dissolution: Dissolve Pyrazole-Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM).
- Additions: Add n-Propanol (1.2 eq) and DMAP (0.1 eq).
- Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.
- Reaction: Warm to Room Temp. Stir 12h. Urea precipitate forms.
- Workup: Filter off urea. Wash filtrate with 1N HCl, sat. NaHCO₃, and Brine.
- Purification: Silica Gel Chromatography (Hexane:EtOAc).

Mechanistic Visualization: Hydrolysis Kinetics

The following diagram illustrates why the propyl group retards hydrolysis compared to the methyl group.



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Caption: Kinetic barrier comparison. The propyl chain destabilizes the transition state via steric clash with the enzyme active site.

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